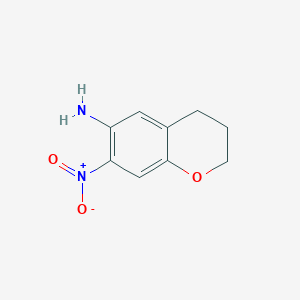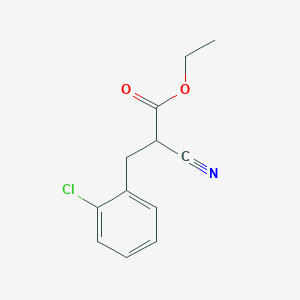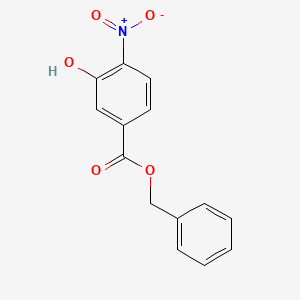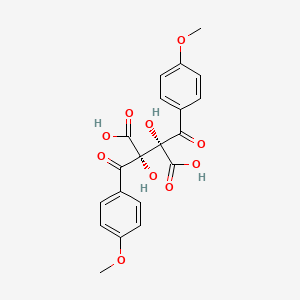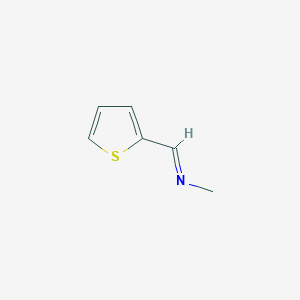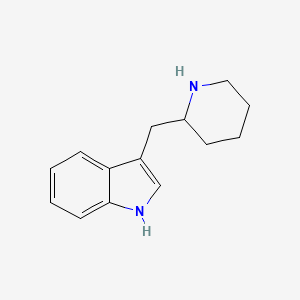![molecular formula C12H19N3O B8714477 2-[4-(3-Amino-phenyl)-piperazin-1-yl]-ethanol](/img/structure/B8714477.png)
2-[4-(3-Amino-phenyl)-piperazin-1-yl]-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(3-Amino-phenyl)-piperazin-1-yl]-ethanol is a compound that features a piperazine ring substituted with a 3-amino-phenyl group and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Amino-phenyl)-piperazin-1-yl]-ethanol typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions, followed by deprotection and selective intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclization reactions using optimized conditions to ensure high yields and purity. The use of solid-phase synthesis and photocatalytic methods has also been explored to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-Amino-phenyl)-piperazin-1-yl]-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include substituted phenyl derivatives, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[4-(3-Amino-phenyl)-piperazin-1-yl]-ethanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[4-(3-Amino-phenyl)-piperazin-1-yl]-ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function by binding to active sites or allosteric sites, thereby affecting biochemical pathways and physiological processes .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: These compounds share a similar piperazine ring structure and exhibit comparable biological activities.
Pyridazine derivatives: These compounds contain a diazine ring and are known for their diverse pharmacological properties.
Pyrazole derivatives: These compounds feature a pyrazole ring and are used in various medicinal and industrial applications.
Uniqueness
2-[4-(3-Amino-phenyl)-piperazin-1-yl]-ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with a 3-amino-phenyl group and an ethanol moiety makes it a versatile intermediate for synthesizing a wide range of bioactive compounds .
Properties
Molecular Formula |
C12H19N3O |
|---|---|
Molecular Weight |
221.30 g/mol |
IUPAC Name |
2-[4-(3-aminophenyl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C12H19N3O/c13-11-2-1-3-12(10-11)15-6-4-14(5-7-15)8-9-16/h1-3,10,16H,4-9,13H2 |
InChI Key |
SAJBIKLAWLPXKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCO)C2=CC=CC(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



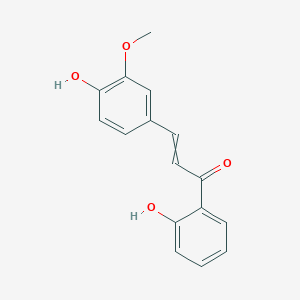
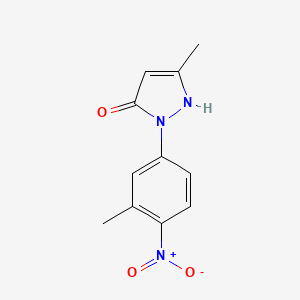
![2-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)acetic acid](/img/structure/B8714415.png)
